molecular formula C22H27N3O4 B4570375 3,5-dimethoxy-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide

3,5-dimethoxy-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide

Cat. No.: B4570375
M. Wt: 397.5 g/mol
InChI Key: HSFSWVORJKICTK-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.20015635 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fungicidal Activity

One study investigated compounds with structures related to piperazine derivatives, demonstrating significant fungicidal activity against filamentous fungi. The presence of heterocyclic systems in these compounds was essential for their antifungal action, suggesting a potential application of 3,5-dimethoxy-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide in developing antifungal agents (Wieczorek et al., 2014).

Cytotoxicity and Anticancer Potential

The synthesis of related compounds has led to the discovery of molecules with significant cytotoxicity against human tumor cell lines, indicating the potential use of this compound in cancer research. These compounds have shown selective cytotoxicity, suggesting their potential as targeted anticancer agents (Brandes et al., 2020).

Anti-Inflammatory and Analgesic Agents

Research on benzodifuranyl derivatives related to the structure of this compound highlighted their application as anti-inflammatory and analgesic agents. These compounds exhibited significant cyclooxygenase inhibition and provided analgesic and anti-inflammatory effects, suggesting their use in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Antitubercular Activity

The synthesis and evaluation of derivatives with structural similarities have also been explored for antitubercular activity. These studies provide a foundation for using this compound as a scaffold for developing new antitubercular agents, highlighting the compound's potential application in addressing tuberculosis (Nimbalkar et al., 2018).

Antibacterial Agents

Novel synthetic pathways involving compounds related to this compound have shown potent antibacterial activities. These findings suggest potential applications in designing new antibacterial agents, especially in the era of increasing antibiotic resistance (Vinaya et al., 2008).

Properties

IUPAC Name

3,5-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-4-21(26)25-11-9-24(10-12-25)20-8-6-5-7-19(20)23-22(27)16-13-17(28-2)15-18(14-16)29-3/h5-8,13-15H,4,9-12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFSWVORJKICTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.